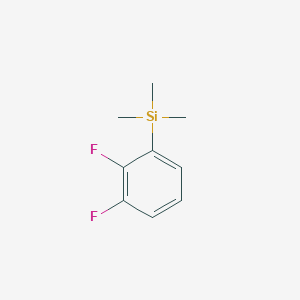

1,2-二氟-3-三甲基甲硅烷基苯

概述

描述

The compound "1,2-Difluoro-3-trimethylsilylbenzene" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemistry of similar compounds like 1,2-difluorobenzene derivatives. For instance, the synthesis of difluorinated aromatic compounds is often achieved through nucleophilic aromatic substitution reactions, as seen in the synthesis of tetrafluorobenzene derivatives .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve the use of sterically hindered phosphines, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, the synthesis of 1,2-difluorobenzene derivatives might involve the use of trimethylsilyl groups to protect or direct the introduction of fluorine atoms. The use of trimethylsilyl reagents is also evident in the synthesis of 1-substituted 2,2-difluorostyrenes through a fluoride ion-catalyzed desilylative defluorination .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized by spectroscopic methods, including NMR spectroscopy, which reflects their crowded structures . X-ray crystallography can also be used to investigate the molecular structures, revealing unusual bond angles around certain atoms, such as phosphorus in the case of phosphine derivatives .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, Friedel-Crafts alkylations have been catalyzed by trifluoromethanesulfonic acid to provide diarylmethanes . Additionally, the reactivity of fluorinated compounds with different nucleophiles and electrophiles can lead to a wide range of products, as seen in the synthesis of allylbenzenes10 and the transformation of fluorophenyltrimethylsilanes with elemental fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms and trimethylsilyl groups. For instance, the introduction of fluoroaryl groups into polysiloxanes can increase the glass-transition temperature of the resulting copolymers . The presence of fluorine can also affect the reactivity and stability of the compounds, as seen in the synthesis of difluoro(trimethylsilyl)acetamides and their use as precursors for difluoroazetidinones .

科学研究应用

1. 化学转化和合成

1,2-二氟-3-三甲基甲硅烷基苯已用于各种化学转化中。例如,其衍生物已用于与 Me2EM(E = P、N;M = SiMe3、SnMe3、Li)试剂的反应中,表明其在通过亲核取代反应创建新化合物中的用途 (Goryunov 等人,2010)。另一项研究证明了它在氟离子催化的 1,2-脱硅脱氟过程中的作用,从而导致合成 1-取代的 2,2-二氟苯乙烯 (Nakamura & Uneyama,2007)。

2. 在有机金属化学中的应用

该化合物也在有机金属化学中找到了应用。对相关化合物三甲基甲硅烷基苯的分子结构和构象的研究,提供了对其在气相电子衍射和理论计算中的行为的见解 (Campanelli 等人,1997)。这项研究对于理解此类化合物在各种化学环境中的相互作用非常重要。

3. 氟化过程

该化合物在氟化过程中发挥重要作用。一项研究详细介绍了氟苯基三甲基硅烷与元素氟的氟脱硅反应,导致三甲基甲硅烷基的新的 1,2-迁移 (Stuart 等人,1998)。此反应途径对于理解和开发有机化学中的新氟化策略至关重要。

4. 新化合物的合成

1,2-二氟-3-三甲基甲硅烷基苯是合成新化合物的工具。例如,已经报道了使用该化合物的衍生物合成新的氟化合成子 (Lim 等人,2014)。此类研究扩展了可用于化学中各种应用的可用化合物的范围。

5. 氟化衍生物的生成

该化合物用于在特定条件下生成氟化衍生物,如在氖基质中生成氟化 m-苯炔衍生物的研究中所示 (Wenk & Sander,2002)。这项研究突出了其在受控条件下创建特殊化学结构方面的效用。

安全和危害

未来方向

属性

IUPAC Name |

(2,3-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXYQBIDGSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

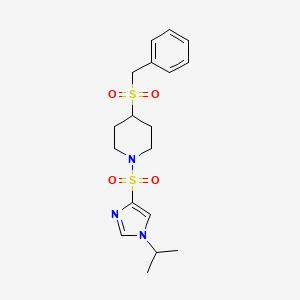

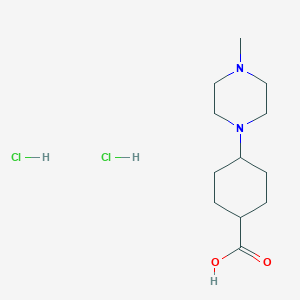

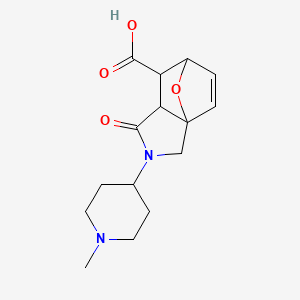

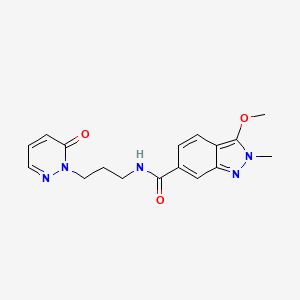

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)